molecular formula C23H22O4 B11387947 3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11387947
M. Wt: 362.4 g/mol
InChI Key: AVSGFVAISSBWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of tert-butyl, methoxyphenyl, and methyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, such as a substituted phenol, the furan ring can be constructed through cyclization reactions.

    Introduction of Substituents: The tert-butyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the tert-butyl group.

    Cyclization to Form the Chromene Ring: The final step involves cyclization to form the chromene ring, often using acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-5-(4-hydroxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
  • 3-tert-butyl-5-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
  • 3-tert-butyl-5-(4-nitrophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

Compared to similar compounds, 3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-tert-butyl-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H22O4/c1-13-21-18(19(12-26-21)23(2,3)4)10-17-16(11-20(24)27-22(13)17)14-6-8-15(25-5)9-7-14/h6-12H,1-5H3

InChI Key

AVSGFVAISSBWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C(C)(C)C)C(=CC(=O)O2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.